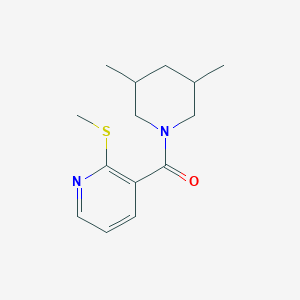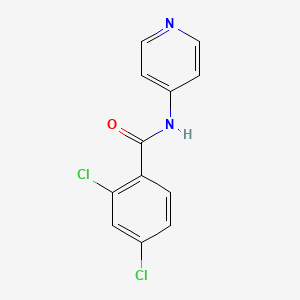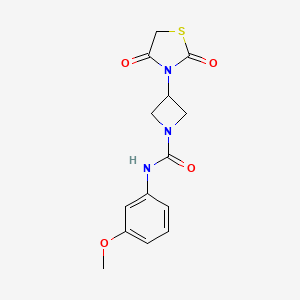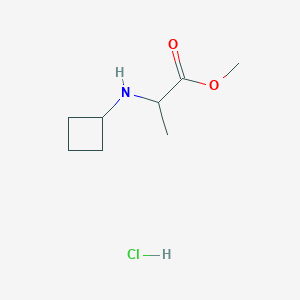
(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other bioactive compounds . It also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyridine rings, along with the attached functional groups. The exact structure would depend on the specific positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and pyridine rings, as well as the methylsulfanyl and methanone groups. The electron-rich nitrogen in the piperidine ring could potentially act as a nucleophile, while the pyridine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanone group could enhance its solubility in polar solvents .科学的研究の応用
Spectroscopic and Molecular Orbital Analysis
The characteristics of a closely related compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, have been investigated using Density Functional Theory. This includes geometrical parameters, FT-IR, Raman, 13C, and 1H NMR for confirming the structure of the molecule. The study also involved molecular orbital calculations to understand chemical reactivity descriptors, static charge distribution, and reactive sites in the molecule. Thermodynamic parameters such as heat capacity, entropy, and enthalpy at different temperatures were calculated (Arasu, Asirvatham, Priya, & Revathi, 2019).
Synthesis and Theoretical Studies
A study presented an efficient approach for the regioselective synthesis of a compound structurally similar to the target molecule. This involved N-acylation and a microwave-assisted Fries rearrangement. Theoretical studies of the prototropy process and the Fries rearrangement, involving the formation of an intimate ion pair, were carried out by density functional theory (DFT) calculations. The crystallographic analysis of the intermolecular interactions and the energy frameworks based on different molecular conformations are described (Moreno-Fuquen et al., 2019).
Synthesis of Related Compounds for Biological Activities
A series of novel N-phenylpyrazolyl aryl methanones derivatives, containing similar structural groups, have been synthesized and characterized. These compounds exhibited favorable herbicidal and insecticidal activities, indicating potential applications in agriculture and pest control (Wang et al., 2015).
Medicinal Chemistry and Drug Discovery
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, structurally similar to the target molecule, were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high receptor affinity, selectivity, and favorable druglike properties. Preliminary in vivo studies confirmed their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).
Catalysis and Chemical Synthesis
The target molecule's structural analogs have been used in catalyst- and solvent-free synthesis processes. These processes involve complex chemical reactions like Baeyer–Villiger oxidation, highlighting the potential application of such compounds in catalysis and organic synthesis (Martins et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-7-11(2)9-16(8-10)14(17)12-5-4-6-15-13(12)18-3/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJYHSLJGBXIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2742570.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2742571.png)
![Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742574.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2742576.png)
![Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2742577.png)



![Methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742586.png)
![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)

![1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2742591.png)
![Ethyl 2-(3-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742593.png)